

# Application Notes and Protocols: Enisamium Iodide for High-Throughput Antiviral Screening

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Amizon**

Cat. No.: **B1671293**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Enisamium iodide (brand name **Amizon®**) is an oral antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections.<sup>[1][2][3]</sup> Its antiviral activity extends to a broad range of RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2.<sup>[1][2][4]</sup> The primary mechanism of action of enisamium iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.<sup>[5][6]</sup> Upon administration, enisamium iodide is metabolized to a more potent hydroxylated form, VR17-04, which demonstrates significantly higher inhibitory activity against the viral RdRp than the parent compound.<sup>[3]</sup> This document provides detailed application notes and protocols for the use of enisamium iodide in high-throughput antiviral screening (HTS) campaigns, targeting the discovery and development of novel antiviral therapeutics.

## Mechanism of Action

Enisamium iodide and its active metabolite, VR17-04, directly target the viral RNA polymerase, inhibiting viral RNA synthesis.<sup>[2][4]</sup> This inhibition is achieved through the binding of the active metabolite to the polymerase active site, which interferes with the incorporation of nucleotides into the growing RNA chain.<sup>[6]</sup> This targeted mechanism makes enisamium iodide a valuable tool for screening for and characterizing new inhibitors of viral replication.

## Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of enisamium iodide and its active metabolite, VR17-04, against influenza A virus (IAV) and SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of Enisamium Iodide and VR17-04 against Influenza A Virus

| Compound         | Virus Strain              | Cell Line | Assay Type             | EC90 (μM) | IC50 (mM) | Reference |
|------------------|---------------------------|-----------|------------------------|-----------|-----------|-----------|
| Enisamium Iodide | Multiple IAV strains      | dNHBE     | Virus Yield Reduction  | 157-439   | -         | [1]       |
| Enisamium Iodide | Influenza A/WSN/33 (H1N1) | A549      | Plaque Assay           | -         | 0.322     | [3]       |
| Enisamium Iodide | Influenza A Virus         | -         | In vitro RdRp activity | -         | 46.3      | [4]       |
| VR17-04          | Influenza A Virus         | -         | In vitro RdRp activity | -         | 0.84      | [4]       |

Table 2: In Vitro Antiviral Activity of Enisamium Iodide and VR17-04 against SARS-CoV-2

| Compound           | Virus Strain | Cell Line | Assay Type             | IC50                 | Reference |
|--------------------|--------------|-----------|------------------------|----------------------|-----------|
| Enisamium Chloride | SARS-CoV-2   | Caco-2    | CPE Assay              | ~300 μg/mL (~1.2 mM) | [7]       |
| Enisamium Iodide   | HCoV NL63    | NHBE      | RNA synthesis          | ~60 μg/mL            | [7]       |
| Enisamium Iodide   | SARS-CoV-2   | -         | In vitro RdRp activity | 40.7 mM              | [4]       |
| VR17-04            | SARS-CoV-2   | -         | In vitro RdRp activity | 2-3 mM               | [4]       |

Table 3: Cytotoxicity of Enisamium Iodide

| Cell Line | Assay Type     | CC50 (mM)                              | Reference |
|-----------|----------------|----------------------------------------|-----------|
| dNHBE     | Not specified  | ~10                                    | [8]       |
| A549      | CellTiter-Blue | >2                                     | [3]       |
| Caco-2    | Not specified  | Not cytotoxic at active concentrations | [7]       |
| NHBE      | Not specified  | Not cytotoxic at active concentrations | [7]       |

## Experimental Protocols

### High-Throughput Cytopathic Effect (CPE) Reduction Assay

This assay is suitable for screening large compound libraries for antiviral activity against viruses that cause a visible cytopathic effect in cell culture.

#### Materials:

- Cells: Vero E6, A549, or other susceptible cell lines
- Virus: Influenza virus, SARS-CoV-2, or other cytopathic virus
- Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
- Compounds: Enisamium iodide (as a positive control), test compounds
- Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Plates: 384-well clear-bottom, black-walled tissue culture-treated plates

- Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader with luminescence detection

**Protocol:**

- Cell Seeding:
  - Trypsinize and resuspend cells to a concentration of  $1.6 \times 10^5$  cells/mL.
  - Using an automated liquid handler, dispense 25  $\mu$ L of the cell suspension into each well of the 384-well plates (4,000 cells/well).
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.
- Compound Preparation and Addition:
  - Prepare serial dilutions of enisamium iodide (e.g., from 10 mM to 0.1  $\mu$ M) and test compounds in assay medium.
  - Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 60 nL) of each compound dilution to the appropriate wells of the cell plates. Include wells with DMSO as a negative control.
- Virus Infection:
  - Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.002.
  - Dispense 25  $\mu$ L of the diluted virus into each well, except for the uninfected control wells.
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours.
- Viability Measurement:
  - Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
  - Add 30  $\mu$ L of CellTiter-Glo® reagent to each well.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Read the luminescence on a plate reader.
- Data Analysis:
  - Normalize the data to the uninfected control (100% viability) and the virus-infected control (0% viability).
  - Calculate the half-maximal effective concentration (EC50) for each compound using a dose-response curve fitting software.
  - Determine the Z'-factor for the assay to assess its robustness for HTS.

## High-Throughput Virus Yield Reduction Assay

This assay is used to quantify the amount of infectious virus produced in the presence of a test compound and is particularly useful for viruses that do not cause a strong CPE.

### Materials:

- Cells: Madin-Darby canine kidney (MDCK) cells for influenza, or other permissive cell lines
- Virus: Influenza virus or other target virus
- Media: As described for the CPE assay
- Compounds: Enisamium iodide, test compounds
- Reagents: Trypsin-TPCK (for influenza), crystal violet staining solution
- Plates: 96-well and 384-well tissue culture-treated plates
- Equipment: Automated liquid handler, multichannel pipette, incubator, microscope or automated plate reader for plaque counting

### Protocol:

- Infection and Treatment (384-well format):
  - Seed cells in 384-well plates as described in the CPE assay protocol.

- Pre-treat cells with serial dilutions of emetine iodide or test compounds for 1-2 hours.
- Infect the cells with the virus at an MOI of 0.01.
- Incubate the plates for 24-48 hours.
- Harvesting Supernatants:
  - After incubation, use an automated liquid handler to carefully collect the supernatants from each well, which contain the progeny virus.
- Plaque Assay for Titer Determination (96-well format):
  - Seed MDCK cells (or another permissive cell line) in 96-well plates to form a confluent monolayer.
  - Perform serial dilutions of the harvested supernatants.
  - Infect the MDCK cell monolayers with the diluted supernatants for 1 hour.
  - Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) and trypsin-TPCK (for influenza).
  - Incubate for 2-3 days until plaques are visible.
- Plaque Staining and Counting:
  - Fix the cells with 4% formaldehyde.
  - Stain the cells with crystal violet solution.
  - Wash the plates and allow them to dry.
  - Count the plaques manually or using an automated plate reader.
- Data Analysis:
  - Calculate the virus titer (plaque-forming units per mL, PFU/mL) for each compound concentration.

- Determine the EC90 (the concentration that reduces the virus yield by 90%) by plotting the percentage of virus yield reduction against the compound concentration.

## Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.

Materials:

- Cells: The same cell line used in the antiviral assay
- Media: As described for the CPE assay
- Compounds: Enisamium iodide, test compounds
- Reagents: CellTiter-Glo® Luminescent Cell Viability Assay or similar
- Plates: 384-well clear-bottom, black-walled tissue culture-treated plates
- Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader

Protocol:

- Cell Seeding and Compound Addition:
  - Follow the same procedure as for the antiviral assays, but do not add any virus.
- Incubation:
  - Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
- Viability Measurement:
  - Measure cell viability using the CellTiter-Glo® assay as described above.
- Data Analysis:
  - Normalize the data to the DMSO-treated control cells (100% viability).

- Calculate the 50% cytotoxic concentration (CC50) for each compound.
- Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more promising antiviral candidate.

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [deposit.ub.edu]
- 5. Mechanism of reaction of RNA-dependent RNA polymerase from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The RNA-dependent RNA polymerase of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Enisamium Iodide for High-Throughput Antiviral Screening]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671293#enisamium-iodide-for-high-throughput-antiviral-screening>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)